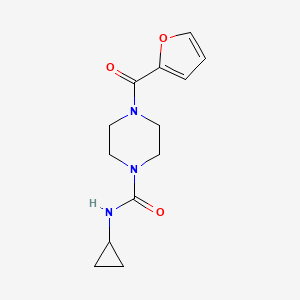![molecular formula C13H11N5O2 B7529258 N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide, also known as NM-2 or N-methyl-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of tetrazole-based compounds, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has been found to reduce oxidative stress and lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal models. However, one limitation of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide. One area of interest is the development of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of the structure-activity relationship of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide and its analogs to optimize its biological activity. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide involves the reaction of 5-methyltetrazole-1-carboxylic acid with 3-aminophenylfuran-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-9-15-16-17-18(9)11-5-2-4-10(8-11)14-13(19)12-6-3-7-20-12/h2-8H,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYMEEBQRSOGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

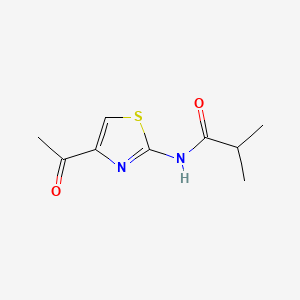
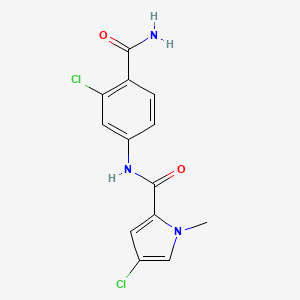
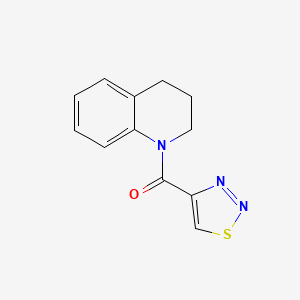
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)

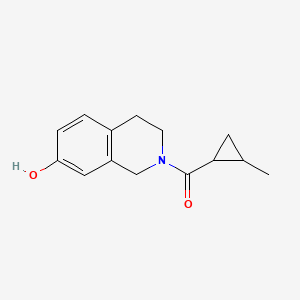
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
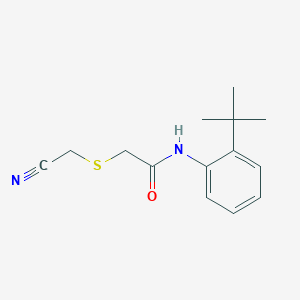
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
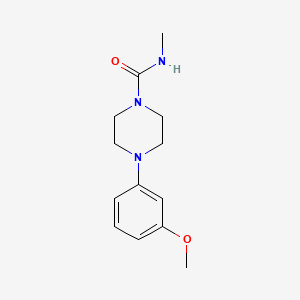
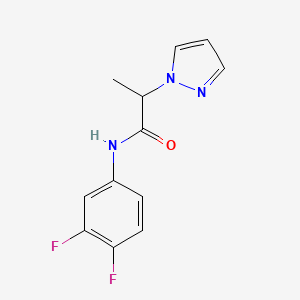
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
